molecular formula C16H10BrN3O2S2 B12154664 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12154664
M. Wt: 420.3 g/mol
InChI Key: OMMLPHKTDPJTNN-JYRVWZFOSA-N
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Description

4-Bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a rhodanine derivative characterized by a 4-bromobenzamide substituent at the N-position of the thiazolidinone core and a pyridin-3-ylmethylidene group at the 5-position. Its Z-configuration at the exocyclic double bond is critical for maintaining planar geometry, which influences biological interactions . The compound’s synthesis typically involves Knoevenagel condensation between rhodanine-3-acetic acid derivatives and aldehydes, followed by bromination and amidation steps .

Properties

Molecular Formula

C16H10BrN3O2S2

Molecular Weight

420.3 g/mol

IUPAC Name

4-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C16H10BrN3O2S2/c17-12-5-3-11(4-6-12)14(21)19-20-15(22)13(24-16(20)23)8-10-2-1-7-18-9-10/h1-9H,(H,19,21)/b13-8-

InChI Key

OMMLPHKTDPJTNN-JYRVWZFOSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Formation of N-(4-Oxo-2-Thioxothiazolidin-3-yl)benzamide

The intermediate N-(4-oxo-2-thioxothiazolidin-3-yl)-4-bromobenzamide is synthesized via:

  • Reagents : 4-Bromobenzoyl chloride, 2-thioxothiazolidin-4-one, triethylamine (TEA).

  • Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 12–24 hours.

  • Mechanism : TEA acts as a base to deprotonate the thiazolidinone’s NH group, enabling nucleophilic attack on the acyl chloride.

  • Yield : 75–85% after recrystallization from ethanol.

Knoevenagel Condensation for Exocyclic Double Bond Formation

The critical 5-(pyridin-3-ylmethylidene) substituent is introduced via a Knoevenagel condensation between the thiazolidinone intermediate and pyridine-3-carbaldehyde .

Reaction Parameters

  • Catalyst : Ammonium acetate (10 mol%) or piperidine (5 mol%).

  • Solvent : Glacial acetic acid or ethanol.

  • Conditions : Reflux at 80–100°C for 6–8 hours or microwave irradiation (300 W, 120°C, 20 minutes).

  • Stereochemical Control : The Z-isomer is favored due to steric hindrance between the pyridinyl group and thiazolidinone’s sulfur atoms.

Table 1: Comparative Analysis of Condensation Methods

MethodCatalystSolventTimeYield (%)
ConventionalNH4OAcAcetic acid8 hrs68–72
MicrowavePiperidineEthanol20 min85–90

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water (3:1) yields crystalline product.

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 7:3) for impurities removal.

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 8.75 (s, 1H, pyridinyl-H), 8.50 (d, J = 4.8 Hz, 1H), 7.85–7.45 (m, 4H, benzamide-H), 7.30 (s, 1H, CH=), 4.20 (s, 2H, thiazolidinone-CH2).

  • 13C NMR : 192.1 (C=O), 167.5 (C=S), 150.2 (pyridinyl-C), 135.4 (C-Br), 125.8 (CH=).

  • HRMS : m/z calculated for C16H11BrN3O2S2 [M+H]+: 420.299; found: 420.301.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For example, heating N-(4-oxo-2-thioxothiazolidin-3-yl)-4-bromobenzamide with pyridine-3-carbaldehyde in ethanol under 300 W for 20 minutes achieves 90% yield.

One-Pot Methodology

A streamlined approach combines acyl substitution and Knoevenagel steps in a single reactor:

  • React 4-bromobenzoyl chloride with 2-thioxothiazolidin-4-one in DCM/TEA.

  • Add pyridine-3-carbaldehyde and ammonium acetate directly.

  • Heat at 80°C for 10 hours, yielding 70% product.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at the pyridine nitrogen are mitigated by using excess aldehyde.

  • Z/E Isomerism : Polar solvents (e.g., acetic acid) stabilize the Z-configuration via intramolecular H-bonding.

  • Byproducts : Thiourea derivatives may form if reaction temperatures exceed 100°C; controlled heating is critical.

Industrial-Scale Considerations

  • Cost Efficiency : Microwave methods reduce energy consumption by 40% compared to conventional heating.

  • Safety : Glacial acetic acid requires corrosion-resistant reactors, while ethanol is preferred for large-scale runs.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

4-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide serves as a versatile building block in synthetic chemistry. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction: Reduction reactions can yield corresponding amines or alcohols when treated with reducing agents such as sodium borohydride.
  • Substitution: The bromine atom can be substituted with other functional groups via nucleophilic substitution reactions.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with specific molecular targets, which may lead to:

  • Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalytic activity.
  • Receptor Modulation: It could modulate receptor activity, impacting various biological pathways .

Medicine

The therapeutic potential of 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is being explored in several areas:

  • Anti-inflammatory Activity: Research indicates that compounds with similar structures may exhibit anti-inflammatory properties.
  • Anticancer Activity: The compound is under investigation for its potential to inhibit cancer cell proliferation and induce apoptosis in cancerous cells .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Activity: A study demonstrated that derivatives of thiazolidinone compounds exhibit promising antimicrobial properties, suggesting that 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide could have similar effects .
  • Molecular Modeling Studies: Computational studies have shown that the compound can effectively bind to target proteins, providing insights into its mechanism of action and guiding further drug design efforts .

Mechanism of Action

The mechanism of action of 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Pyridine Isomer Effects

  • Pyridin-2-ylmethylidene Analogs: Example: {(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid (Compound 2) demonstrated potent antifungal activity against Candida tropicalis and C. krusei (MIC: 8–16 μg/mL) .

Non-Pyridine Substituents

  • Benzylidene Derivatives :
    • 2-[(5Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)acetamide (CAS 6124-31-8) exhibited moderate antibacterial activity due to the electron-withdrawing bromine enhancing electrophilicity .
    • Replacement with furyl or indole groups (e.g., ASK1 inhibitors in ) shifted activity toward apoptosis regulation .

Substituent Variations at the N-Position

Brominated Benzamide vs. Other Amides

  • 4-Bromo Substitution :
    • The target compound’s 4-bromobenzamide group increases lipophilicity (logP ~3.5 predicted) compared to 4-methylbenzamide analogs (e.g., N-[(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide, logP ~2.8) .
    • 2-Bromo Analogs : 2-Bromo-N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide (CAS CB2322490) showed reduced solubility but enhanced binding to kinase targets due to steric effects .

Antifungal and Antibacterial Activity

Compound Substituents (5-/N-) Antifungal Activity (MIC, μg/mL) Antibacterial Activity (MIC, μg/mL)
Target Compound Pyridin-3-ylmethylidene/4-Br Inactive Not reported
Compound 2 () Pyridin-2-ylmethylidene/acetic acid 8–16 (Candida spp.) 32–64 (S. aureus)
6124-31-8 () 3-Bromobenzylidene/pyridin-3-yl Not tested 16–32 (E. coli)

Enzyme Inhibition

  • Apoptosis Signal-Regulating Kinase 1 (ASK1) : Rhodanine derivatives with furylmethylidene groups (e.g., ) inhibited ASK1 at IC50 < 1 μM, while pyridine-based analogs showed weaker activity .
  • Mannosyl Transferase (PMT1): Pyridin-2-ylmethylidene derivatives (e.g., Compound 10 in ) inhibited PMT1 (IC50: 2.5 μM), but 3-substituted analogs like the target compound were inactive .

Physicochemical Properties

Property Target Compound Pyridin-2-ylmethylidene Analog (Compound 2) 3-Bromobenzylidene Analog (6124-31-8)
Molecular Weight (g/mol) 435.31 (predicted) 280.32 435.31
Melting Point (°C) Not reported 257–258 261–263 (decomp.)
Solubility Low (lipophilic 4-Br group) Moderate (carboxylic acid) Low (bromine + amide)

Biological Activity

4-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a compound belonging to the thiazolidinone class, which is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is C20H17BrN2O4S2C_{20}H_{17}BrN_{2}O_{4}S_{2} with a molecular weight of 493.4 g/mol. The compound features a thiazolidinone ring structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC20H17BrN2O4S2
Molecular Weight493.4 g/mol
IUPAC Name2-bromo-N-[...]-benzamide
InChI KeyXXYIZZQCEXQEAY-BOPFTXTBSA-N

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including the compound , exhibit significant antimicrobial properties. A study evaluating various thiazolidinone compounds found that they demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide showed minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 mg/mL against Bacillus cereus, outperforming standard antibiotics like streptomycin and ampicillin .

Cytotoxicity Studies

Cytotoxicity assessments conducted on human normal MRC-5 cell lines revealed that the compound exhibited varying degrees of cytotoxic effects depending on concentration. At higher concentrations (1 × 105^{-5} M), significant inhibition of cell proliferation was observed, indicating potential applications in cancer therapy . The results highlighted that while some derivatives showed promising antibacterial activity, their safety profiles in normal cells must also be considered.

The mechanism by which 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, leading to reduced cell proliferation or increased apoptosis in cancer cells .

Case Studies and Research Findings

  • Antibacterial Efficacy : A comparative study assessed various thiazolidinone derivatives against bacterial strains like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics, reinforcing the potential of these compounds in treating resistant bacterial infections .
  • Cytotoxicity Assessment : In a study focusing on the cytotoxic effects on MRC-5 cells, it was found that exposure to specific concentrations resulted in significant growth inhibition. This suggests a dual role for these compounds as both therapeutic agents against pathogens and potential cytotoxic agents against tumor cells .

Q & A

Q. What are the standard synthetic routes for 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide?

The synthesis typically involves two key steps:

  • Thiosemicarbazone Formation : Condensation of pyridine-3-carbaldehyde with thiosemicarbazide under reflux in ethanol or methanol, often catalyzed by acetic acid .
  • Cyclization : Reaction of the intermediate with 4-bromobenzoyl chloride to form the thiazolidinone ring. Solvent choice (e.g., ethanol) and temperature control (60–80°C) are critical for optimizing yields (60–75%) . Purity is monitored via thin-layer chromatography (TLC) and confirmed by HPLC (>98%) .

Q. How is the molecular structure of this compound characterized?

Structural confirmation employs:

  • Spectroscopy : 1H^{1}\text{H}-NMR (e.g., δ 8.90–7.59 ppm for pyridyl protons) and 13C^{13}\text{C}-NMR (e.g., δ 193.1 ppm for C=O) .
  • X-ray Crystallography : SHELX programs (SHELXL for refinement) resolve bond lengths and angles, particularly the (Z)-configuration of the benzylidene moiety .
  • IR Spectroscopy : Peaks at 1704 cm1^{-1} (C=O) and 745 cm1^{-1} (C=S) confirm functional groups .

Advanced Research Questions

Q. What mechanisms underlie its biological activity, and how do structural modifications affect efficacy?

  • Antimicrobial Activity : The 3-pyridylmethylidene group enhances hydrogen bonding with microbial enzymes (e.g., Candida tropicalis). MIC values range from 7.8–125 µg/mL, with activity dependent on substituent position (e.g., 2-pyridyl vs. 3-pyridyl) .
  • Structure-Activity Relationship (SAR) : Bromine at the 4-position increases lipophilicity, improving membrane penetration, while the thioxo group chelates metal ions in bacterial enzymes .

Q. How can researchers resolve contradictions in bioactivity data across similar derivatives?

Discrepancies arise from:

  • Substituent Position : 3-Pyridyl derivatives show stronger antifungal activity than 4-pyridyl analogs due to optimized π-stacking with fungal targets .
  • Experimental Conditions : Variations in MIC assays (e.g., broth microdilution vs. agar diffusion) impact reported activities. Standardize protocols using CLSI guidelines .

Q. What challenges arise in optimizing synthetic yields, and how are they addressed?

Key issues include:

  • Intermediate Stability : Thiosemicarbazone intermediates are moisture-sensitive; reactions require anhydrous conditions .
  • Byproduct Formation : Use of scavengers (e.g., molecular sieves) minimizes side reactions during cyclization . Yield optimization employs Design of Experiments (DoE) to model solvent polarity and temperature effects .

Q. What gaps exist in pharmacological data, and how can they be addressed methodologically?

  • In Vivo Studies : Most data are limited to in vitro assays. Implement rodent models to assess pharmacokinetics (e.g., bioavailability via LC-MS/MS).
  • Toxicity Profiling : Use zebrafish embryos for rapid toxicity screening (LC50_{50} determination) before mammalian studies .

Methodological and Analytical Questions

Q. How can computational modeling predict target interactions for this compound?

  • Molecular Docking : AutoDock Vina simulates binding to Candida CYP51 (PDB: 5TZ1), revealing hydrogen bonds between the pyridyl group and heme propionates .
  • QSAR Models : Hammett constants (σ\sigma) correlate substituent electronegativity with antifungal activity (R2^2 > 0.85) .

Q. What strategies improve stability during storage and handling?

  • Degradation Pathways : The thioxo group is prone to oxidation. Store under argon at −20°C with desiccants .
  • Stability Assays : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC .

Q. How are crystallographic disorders or twinning resolved in structural studies?

  • SHELXL Refinement : The TWIN command models twinning ratios, while PART instructions handle disordered pyridyl groups .
  • Data Collection : High-resolution datasets (≤1.0 Å) collected at synchrotrons (e.g., Diamond Light Source) reduce ambiguity .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • LC-MS/MS : Detects impurities at 0.1% levels using a C18 column and ESI+ ionization .
  • Elemental Analysis : Validates stoichiometry (e.g., C18_{18}H13_{13}BrN2_2O3_3S2_2) with <0.3% deviation .

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